molecular formula C30H33NO6 B303670 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B303670
M. Wt: 503.6 g/mol
InChI Key: ATVDKADAJXXQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of diethyl malonate, 2-methoxybenzaldehyde, and 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 7-(2-methoxyphenyl)-2-methyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • Diethyl 7-(2-methoxyphenyl)-2-methyl-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Uniqueness

3,6-DIETHYL 7-(2-METHOXYPHENYL)-2-METHYL-4-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is unique due to the presence of both methoxyphenyl and methylphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C30H33NO6

Molecular Weight

503.6 g/mol

IUPAC Name

diethyl 7-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H33NO6/c1-6-36-29(33)24-18(4)31-22-16-21(20-10-8-9-11-23(20)35-5)26(30(34)37-7-2)28(32)27(22)25(24)19-14-12-17(3)13-15-19/h8-15,21,25-26,31H,6-7,16H2,1-5H3

InChI Key

ATVDKADAJXXQMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C)C4=CC=CC=C4OC

Origin of Product

United States

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